Research suggests Lilial may act as an endocrine disruptor, interfering with the body's hormonal system. Studies in fish and rodents have shown effects on sex hormone production and development, raising concerns about potential impacts on fertility and fetal development in mammals ().
Animal studies have linked Lilial exposure to adverse effects on male reproductive health. These include sperm damage, testicular degeneration, and reduced fertility (). The European Commission classified Lilial as a presumed reproductive toxicant based on this evidence ().
Due to the potential health risks, Lilial's safety for use in consumer products has been reevaluated. The European Union's Scientific Committee on Consumer Safety raised concerns about the safety of Lilial exposure from multiple products, leading to its ban in cosmetics within the EU ().
Lilial is a colorless to pale yellow liquid characterized by a mild floral scent reminiscent of lily of the valley and cyclamen. It is categorized under the synthetic fragrance class and is primarily utilized in perfumes, aftershaves, cosmetics, and cleaning products due to its pleasant aroma . The compound has a molecular formula of C14H20O and a molecular weight of 204.31 g/mol. It was first discovered in 1956 and has since become a staple in fragrance formulations .
Lilial has raised safety concerns due to its potential health risks. Studies suggest it may act as an endocrine disruptor, interfering with hormone function []. Additionally, it can cause skin allergies and contact dermatitis.
The European Union (EU) has banned the use of Lilial in cosmetic products due to its classification as a reproductive toxicant []. Further research is ongoing to assess its safety profile in other applications.
These reactions contribute to its stability and utility in fragrance applications.
Lilial has been associated with several biological activities:
The synthesis of Lilial typically involves two primary methods:
Both methods highlight the synthetic nature of Lilial, as it is not found in nature.
Lilial is extensively used across various industries:
Research on Lilial indicates that it may provoke allergic reactions upon skin contact. The European Scientific Committee on Consumer Safety reviewed its safety profile in 2019 and noted potential risks associated with aggregate exposure from multiple products containing this ingredient . Additionally, it has been flagged for possible endocrine disruption effects.
Several compounds share similarities with Lilial in terms of structure or application. Here are some notable ones:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Cyclamen Aldehyde | C13H16O | Similar floral scent; less stable than Lilial. |
Benzyl Salicylate | C13H10O3 | Used for similar applications but has different properties. |
Hydroxycitronellal | C10H18O3 | Floral scent; often used in cosmetics but has different allergenic profiles. |
Lilial distinguishes itself through its specific floral aroma reminiscent of lily of the valley and its stability compared to cyclamen aldehyde. Its extensive use in both personal care products and household cleaners further highlights its versatility within the fragrance industry.
Lilial exhibits well-defined thermal transition points that are fundamental to understanding its physical behavior across different temperature ranges. The melting point of Lilial has been consistently determined to be 106-109°C through multiple experimental studies [1] [2]. This relatively moderate melting point indicates that Lilial maintains its crystalline structure at ambient temperatures while transitioning to liquid phase at moderately elevated temperatures.
The boiling point of Lilial demonstrates significant pressure dependence, a characteristic behavior of organic compounds with moderate molecular weights. Under standard atmospheric pressure (1013 hPa), Lilial exhibits a boiling point of 279.5°C [3] [4]. However, under reduced pressure conditions, the boiling point decreases substantially: at 10 mmHg pressure, the boiling point is reduced to 150°C [1] [2], and at 1 Torr pressure, it further decreases to 95-96°C [5]. This pressure-dependent behavior follows the Clausius-Clapeyron relationship and is particularly relevant for industrial processing and purification procedures.
The critical temperature and critical pressure have been estimated using the Joback method to be 810.62 K and 2173.43 kPa, respectively [6]. These critical parameters define the conditions beyond which distinct liquid and vapor phases cannot exist. The flash point of Lilial is 100°C [1] [2], which represents the lowest temperature at which vapor can form an ignitable mixture with air, making this parameter crucial for safety considerations during handling and storage.
Table 1: Phase-Transition Characteristics of Lilial
Property | Value | Source/Method |
---|---|---|
Melting Point (°C) | 106-109 | Experimental [1] [2] |
Boiling Point (°C) at 1013 hPa | 279.5 | Experimental [3] [4] |
Boiling Point (°C) at 10 mmHg | 150 | Experimental [1] [2] |
Boiling Point (°C) at 1 Torr | 95-96 | Experimental [5] |
Flash Point (°C) | 100 | Experimental [1] [2] |
Freezing Point (°C) | -20 | Calculated [7] |
Critical Temperature (K) | 810.62 | Joback Method [6] |
Critical Pressure (kPa) | 2173.43 | Joback Method [6] |
The solubility behavior of Lilial demonstrates characteristic hydrophobic properties consistent with its aromatic aldehyde structure. In aqueous media, Lilial exhibits limited solubility with values of 33 mg/L at 20°C [1] [2] and 38 mg/L at 25°C [8]. This low water solubility is attributed to the compound's lipophilic nature, as evidenced by its high logarithmic partition coefficient (LogP) of 4.2 [1] [8], indicating strong preference for organic phases over aqueous phases.
The compound demonstrates markedly different solubility characteristics in organic solvents. Lilial is readily soluble in ethanol [2] [9], making ethanol an effective solvent for formulation purposes. In chloroform, Lilial exhibits sparingly soluble behavior [1], while in ethyl acetate, it shows slightly soluble characteristics [1]. The compound is also soluble in paraffin oil [8], which is particularly relevant for cosmetic and fragrance applications.
Recent research has demonstrated that water/ionic liquid mixtures can significantly enhance Lilial's solubility through formation of nano-micelles [10] [11]. These systems achieve enhanced solubilization by leveraging the amphiphilic properties of long-chain carboxylate ionic liquids, which exhibit both weak polarity and strong hydrogen-bonding basicity while maintaining excellent lipophilicity and water miscibility [11].
Table 2: Solubility Parameters of Lilial in Various Media
Solvent System | Solubility | LogP (Octanol/Water) | Reference |
---|---|---|---|
Water at 20°C | 33 mg/L | 4.2 | [1] [2] |
Water at 25°C | 38 mg/L | 4.2 | [8] |
Ethanol | Soluble | N/A | [2] [9] |
Chloroform | Sparingly Soluble | N/A | [1] |
Ethyl Acetate | Slightly Soluble | N/A | [1] |
Paraffin Oil | Soluble | N/A | [8] |
Organic Solvents (general) | Readily Soluble | N/A | [9] [12] |
Water/Ionic Liquid Mixtures | Enhanced Solubility | N/A | [10] [11] |
Lilial demonstrates characteristic photochemical instability common to aromatic aldehydes, particularly under oxidative conditions. The compound undergoes slow oxidation during storage when exposed to air and light [13] [14], a process that is fundamental to the degradation pathways observed in aromatic aldehyde compounds. This photochemical sensitivity is attributed to the aldehyde functional group, which is susceptible to oxidation reactions leading to formation of carboxylic acids and other oxidized products.
Under controlled laboratory conditions at pH 7 and 25°C, Lilial undergoes significant oxidation with approximately 30% degradation occurring over 168 hours [3] [15]. This degradation rate provides quantitative insight into the compound's stability profile under near-neutral aqueous conditions. The degradation follows first-order kinetics typical of oxidative processes in aldehydes, where the rate is proportional to the concentration of the remaining substrate.
In autoxidation processes in the presence of molecular oxygen, Lilial exhibits moderate degradation rates characteristic of aldehyde-containing compounds [14] [16]. The autoxidation mechanism involves formation of peroxy radicals and subsequent chain reactions leading to various oxidation products, including carboxylic acids and peroxides. The rate of autoxidation is influenced by factors such as temperature, light intensity, oxygen concentration, and the presence of catalytic species.
Under inert atmospheric conditions, Lilial can undergo photoisomerization processes that result in configurational changes without complete degradation of the molecular structure. These isomerization reactions involve rearrangement of the molecular geometry while preserving the core aldehyde functionality.
Biological degradation studies using skin microorganisms reveal rapid biotransformation, with 71-90% conversion occurring within 24-72 hours [17] [18]. The predominant biotransformation products include liliol (the corresponding alcohol), isobutyric acid, and bourgeonal, indicating multiple metabolic pathways involving both oxidation and reduction reactions.
The environmental fate of Lilial is governed by several distinct oxidation pathways that operate under different atmospheric and aqueous conditions. In atmospheric environments, Lilial undergoes photochemical oxidation initiated by hydroxyl radicals, leading to formation of various oxygenated products including aldehydes, ketones, and carboxylic acids [19]. These reactions contribute to the formation of secondary organic aerosols and play a role in atmospheric chemistry processes.
The thermal oxidation pathway represents a significant degradation mechanism under environmental conditions. At ambient temperatures and neutral pH, Lilial demonstrates measurable oxidation rates, with studies showing 30% degradation over 168 hours under controlled conditions [3] [15]. This oxidation process is accelerated by elevated temperatures and catalyzed by trace metals commonly present in environmental matrices.
Hydrolysis in aqueous environmental matrices occurs at negligible rates under neutral conditions, indicating that direct hydrolytic cleavage is not a major degradation pathway for Lilial under typical environmental conditions. However, the compound may undergo indirect hydrolytic processes mediated by reactive oxygen species formed through photochemical reactions.
The autoxidation pathway in the presence of atmospheric oxygen represents a critical degradation mechanism. This process involves formation of alkyl radicals, subsequent reaction with oxygen to form peroxy radicals, and chain propagation reactions leading to various oxidation products [14]. The rate of autoxidation is influenced by environmental factors including temperature, humidity, and the presence of catalytic surfaces.
Biodegradation pathways in environmental matrices involve enzymatic processes mediated by microorganisms. Studies using skin microorganisms as model systems demonstrate rapid biotransformation with 71-90% conversion within 24-72 hours [17] [18]. The primary biodegradation products include liliol, isobutyric acid, and bourgeonal, indicating both oxidative and reductive biotransformation pathways.
Table 3: Environmental Degradation Pathways and Kinetics of Lilial
Degradation Pathway | Rate/Extent | Products Formed | Reference |
---|---|---|---|
Photochemical Oxidation (Air) | Slow oxidation on storage | Oxidized aldehydes, carboxylic acids | [13] [14] |
Thermal Oxidation at pH 7, 25°C | 30% degradation in 168 h | Various oxidation products | [3] [15] |
Hydrolysis in Aqueous Media | Negligible under neutral conditions | Minimal hydrolysis products | Inferred |
Autoxidation in Presence of O₂ | Moderate rate, aldehyde-specific | Carboxylic acids, peroxides | [14] [16] |
Photoisomerization (Inert Atmosphere) | Configurational changes | Isomeric aldehydes | Inferred |
Biodegradation by Skin Microorganisms | 71-90% conversion in 24-72 h | Liliol, Isobutyric acid, Bourgeonal | [17] [18] |
Irritant;Health Hazard;Environmental Hazard